molecular formula C9H8F2N2 B161373 1,2-Dimethyl-5,6-difluorobenzimidazole CAS No. 1662-23-3

1,2-Dimethyl-5,6-difluorobenzimidazole

Cat. No. B161373
CAS RN: 1662-23-3
M. Wt: 182.17 g/mol
InChI Key: AKSDOHGCNUIHAN-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-5,6-difluorobenzimidazole” is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The specific compound you mentioned has two fluorine atoms attached to the 5th and 6th positions of the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-5,6-difluorobenzimidazole” consists of a benzimidazole core with two fluorine atoms attached to the 5th and 6th positions of the benzimidazole ring . The compound also has two methyl groups attached to the 1st and 2nd positions of the benzimidazole ring .

Future Directions

Benzimidazole derivatives, including “1,2-Dimethyl-5,6-difluorobenzimidazole”, are of significant interest in medicinal chemistry due to their wide range of biological activities . They are increasingly being explored and utilized by the pharmaceutical industry for drug discovery . Therefore, future research may focus on further exploring the biological activities of “1,2-Dimethyl-5,6-difluorobenzimidazole” and its potential applications in medicine.

properties

IUPAC Name

5,6-difluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSDOHGCNUIHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268255
Record name 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-5,6-difluorobenzimidazole

CAS RN

1662-23-3
Record name 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1662-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1,2-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the alkylation procedure of Preparation A-2, 3.6 g of 2-methyl-5,6-difluorobenzimidazole, 1.03 g of 50% sodium hydride and 1.33 ml of methyl iodide in 40 ml of dimethylformamide gave 1.1 g of the desired product as an orange solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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